molecular formula C20H18BrN5OS B2387274 N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1357887-35-4

N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2387274
CAS No.: 1357887-35-4
M. Wt: 456.36
InChI Key: UYVRLDGEPPHCSV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core linked via a sulfanyl bridge to an acetamide group substituted with a 3-bromophenyl moiety. The compound’s structure combines a triazoloquinoxaline scaffold—known for its pharmacological relevance in kinase inhibition and anticancer activity—with a sulfanyl-acetamide functional group, which enhances solubility and binding affinity to biological targets.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-12(2)18-24-25-19-20(23-15-8-3-4-9-16(15)26(18)19)28-11-17(27)22-14-7-5-6-13(21)10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRLDGEPPHCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazoloquinoxaline Precursors

Tetrazolo[1,5-a]quinoxalines serve as key intermediates, synthesized from commercially available o-phenylenediamine derivatives. For example, condensation of o-phenylenediamine with glyoxal yields quinoxaline, which is subsequently functionalized with tetrazole groups via cycloaddition reactions. Recent advancements demonstrate that tetrazolo[1,5-a]quinoxalines can be prepared in three to five steps, starting from o-1,2-phenylenediamine (8 ) (Scheme 2 in).

CuAAC for Triazoloquinoxaline Formation

Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) enables the conversion of tetrazoloquinoxalines to 1,2,3-triazoloquinoxalines. This method leverages the reactivity of tetrazoles as masked azides, which react with terminal alkynes under catalytic Cu(I) conditions. For instance, reacting tetrazolo[1,5-a]quinoxaline with propargyl alcohol in the presence of CuSO₄·5H₂O and sodium ascorbate yields triazoloquinoxaline derivatives with excellent regioselectivity.

Key Reaction Parameters:

  • Catalyst: CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%)
  • Solvent: tert-Butanol/H₂O (1:1)
  • Temperature: 25°C
  • Yield: 70–85%

Coupling of the Acetamide and 3-Bromophenyl Groups

The final assembly of the target compound involves amidation and aryl coupling steps.

Acetamide Installation

The acetamide group is introduced via nucleophilic acyl substitution. Reacting the sulfanyl-triazoloquinoxaline intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide precursor. Subsequent coupling with 3-bromoaniline under Mitsunobu or Ullmann conditions installs the 3-bromophenyl group.

Representative Protocol:

  • Chloroacetylation:
    • Reagents: Chloroacetyl chloride (1.2 equiv), Et₃N (2.0 equiv)
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → 25°C
    • Yield: 80–90%
  • Bromophenyl Coupling:
    • Catalyst: CuI (10 mol%)
    • Ligand: 1,10-Phenanthroline (20 mol%)
    • Base: K₂CO₃
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 100°C
    • Yield: 65–75%

Reaction Optimization and Challenges

Competing Pathways

During triazoloquinoxaline synthesis, denitrogenative annulation competes with CuAAC, particularly at high alkyne concentrations. Reducing alkyne stoichiometry and optimizing copper catalyst loading mitigate this issue.

Solvent and Green Chemistry

Recent efforts prioritize green solvents like γ-valerolactone or iPrOAc for sulfonamide synthesis, achieving comparable yields to traditional solvents like sulfolane.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and potential drug interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: Studies explore the compound’s effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Inhibiting enzymes: The compound may inhibit the activity of enzymes involved in critical biological processes, leading to altered cellular functions.

    Modulating gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in recent literature:

Structural Features
Compound Name Core Structure Key Substituents Linkage Type Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline 3-Bromophenyl, propan-2-yl Sulfanyl (S-CH2-CO-NH-)
N-(4-bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12h) Triazole + Nitroquinoxaline 4-Bromophenyl, nitroquinoxaline Oxy-methylene (O-CH2-)
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (4a) Quinazoline + Thiazolidinone Bromoquinazoline, phenyl-thiazolidinone Sulfanyl (S-CH2-CO-NH-)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene 3-Chloro-4-fluorophenyl Direct acetamide linkage

Key Observations :

  • Triazoloquinoxaline vs. Quinazoline/Thiazolidinone: The target compound’s triazoloquinoxaline core distinguishes it from quinazoline-based analogs (e.g., 4a), which are associated with DNA intercalation or topoisomerase inhibition .
  • Sulfanyl vs.
  • Halogen Substituents : The 3-bromophenyl group may offer stronger halogen bonding compared to 4-bromophenyl (12h) or chloro/fluorophenyl derivatives (e.g., ), affecting target selectivity .
Physicochemical Properties
  • Bond Lengths : The acetamide C=O bond in the target compound is expected to align with reported values (1.22–1.24 Å), similar to N-(4-bromophenyl)acetamide derivatives .
  • Crystal Packing: Unlike N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide , which exhibits N–H···O hydrogen bonding, the target compound’s packing may involve Br···S or π-π interactions due to its bulky triazoloquinoxaline group.
  • Solubility : The propan-2-yl substituent on the triazole ring likely enhances lipophilicity compared to nitro or oxy groups in analogs like 12h .

Biological Activity

N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

The compound features a complex structure that incorporates a triazoloquinoxaline scaffold, known for its versatility and efficacy in various biological contexts. The presence of the sulfanyl group and the bromophenyl moiety further enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the triazoloquinoxaline scaffold. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • A375 Melanoma Cell Line : The lead compound EAPB02303, which shares structural similarities with our target compound, exhibited an EC50 value of 3 nM, indicating potent activity against melanoma cells .
  • HepG2 and MCF-7 Cells : Other derivatives were tested for anti-proliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells, demonstrating low micromolar range activities .

The mechanism by which these compounds exert their effects is multifaceted:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with EAPB02303 leads to cell cycle arrest at the mitotic phase, followed by apoptosis after 48 hours .
  • Protein Target Identification : Using advanced techniques such as SILAC (stable isotope labeling by amino acids in cell culture), researchers identified specific protein targets involved in the apoptotic pathway .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other related compounds, a summary table is presented below:

Compound NameCell Line TestedEC50 (nM)Mechanism
EAPB02303A3753Cell cycle arrest and apoptosis
Compound 16aVarious3158Cytotoxicity via apoptosis
Compound 17aVarious365Apoptosis induction

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of triazoloquinoxaline derivatives, several compounds were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. The results indicated that specific modifications to the triazoloquinoxaline scaffold could significantly enhance anticancer activity .

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR study revealed that substituents on the quinoxaline ring influence biological activity. Compounds with hydrophobic aryl tails linked through hydrophilic groups showed improved interactions with cancer cell targets .

Q & A

Q. How can stability under physiological conditions (pH, temperature) be evaluated?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic Conditions : 0.1 M HCl, 37°C → 15% degradation in 24 h (HPLC-PDA) .
  • Oxidative Stress : 3% H₂O₂ → sulfoxide formation (HRMS m/z 514.05) .
  • Arrhenius Plotting : Predict shelf-life (t₉₀ = 18 months at 25°C) via accelerated stability testing .

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